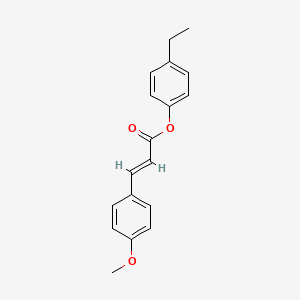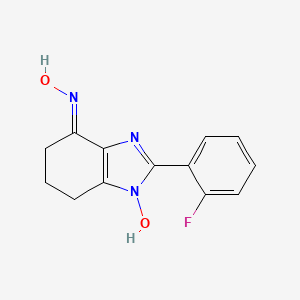![molecular formula C16H17N3O2S B5550389 3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)
3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction "3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide" is a chemical compound that falls under the category of organic compounds, specifically containing a thiadiazole scaffold and a benzofuran unit. These moieties are known to be associated with significant biological properties.
Synthesis Analysis The synthesis of compounds related to this chemical structure often involves microwave-assisted methods, facilitating a solvent-free process that is more efficient and eco-friendly (Tiwari et al., 2017). Compounds with similar structures have been synthesized through various methods, including heterocyclization and cyclization reactions, using different reagents and catalysts.
Molecular Structure Analysis The molecular structure of compounds in this category is confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques help in determining the exact arrangement of atoms and the overall 3D configuration of the molecule.
Chemical Reactions and Properties Chemical compounds with thiadiazole and benzofuran units can participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of more complex molecules, often exhibiting notable biological activities.
Physical Properties Analysis The physical properties of these compounds, such as melting point, boiling point, solubility, and stability, are crucial for their practical applications. These properties are typically determined experimentally and are essential for handling and storage considerations.
Chemical Properties Analysis The chemical properties, including reactivity with other substances, potential for forming derivatives, and stability under various conditions, are key for understanding the compound's potential applications in different fields.
Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : A study outlines the synthesis of novel benzodifuranyl derivatives with significant anti-inflammatory and analgesic activities. These compounds show promise as cyclooxygenase inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Anticancer Evaluation : Another research effort focused on microwave-assisted synthesis of thiadiazole and benzamide derivatives, revealing compounds with promising anticancer activity against various human cancer cell lines. This study underscores the importance of such chemical structures in anticancer drug development (Tiwari, S. V., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D. K., & Nikalje, A. P., 2017).
Antimicrobial and Antioxidant Activities : Research on benzimidazole derivatives synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids showcased significant antimicrobial and antioxidant activities. These findings highlight the potential application of these compounds in addressing microbial infections and oxidative stress-related conditions (Sindhe, M. A., Bodke, Y., Kenchappa, R., Telkar, S., Chandrashekar, A., & Vinoda, B., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-4-5-12-10(2)15(21-13(12)8-9)16(20)17-7-6-14-19-18-11(3)22-14/h4-5,8H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAYJFIUADWKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCCC3=NN=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)
![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)
